4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Catalog No.
S2963259
CAS No.
2169132-61-8
M.F
C7H4ClN3O2
M. Wt
197.58
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic a...

CAS Number

2169132-61-8

Product Name

4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

IUPAC Name

4-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58

InChI

InChI=1S/C7H4ClN3O2/c8-3-1-2-9-6-4(3)5(7(12)13)10-11-6/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

LLYZNGCCYKZHGK-UHFFFAOYSA-N

SMILES

C1=C(C2=C(NN=C2N=C1)C(=O)O)Cl

Solubility

not available

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references (including 2400 patents) up to date . They have been studied for their potential biomedical applications due to their close similarity with the purine bases adenine and guanine .

TRK Inhibitors

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Anxiolytic Drugs

Pyrazolo[3,4-b]pyridine derivatives are part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate These drugs are used to reduce anxiety

Treatment of Pulmonary Hypertension

A drug for the treatment of pulmonary hypertension, riociguat, has been studied in detail It contains pyrazolo[3,4-b]pyridine derivatives

Anti-proliferative Agents

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are structurally similar to pyrazolo[3,4-b]pyridines, have been screened for their anti-proliferative activities against selected cancer cell lines .

Synthesis of Novel Pyrazolopyridine

A new strategy to obtain pyrazolopyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline has been reported . This process could potentially be applied to synthesize “4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid”.

Antiviral Agents

1H-Pyrazolo[3,4-b]pyridines have been studied for their potential as antiviral agents . They have shown promising results against a variety of viruses, including HIV and HCV .

Anti-inflammatory Drugs

Some 1H-Pyrazolo[3,4-b]pyridines have been used in the development of anti-inflammatory drugs . They have shown potential in reducing inflammation in various disease models .

Anticancer Agents

1H-Pyrazolo[3,4-b]pyridines have been studied for their potential as anticancer agents . They have shown promising results against a variety of cancer cell lines .

Neuroprotective Agents

Some 1H-Pyrazolo[3,4-b]pyridines have been used in the development of neuroprotective drugs . They have shown potential in protecting neurons from damage in various disease models .

Antidepressant Drugs

1H-Pyrazolo[3,4-b]pyridines have been studied for their potential as antidepressant agents . They have shown promising results in various models of depression .

Antipsychotic Drugs

Some 1H-Pyrazolo[3,4-b]pyridines have been used in the development of antipsychotic drugs . They have shown potential in treating symptoms of various psychiatric disorders .

4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused pyrazole and pyridine ring. Its molecular formula is C8H6ClN3O2C_8H_6ClN_3O_2, and it has a molecular weight of 201.7 g/mol. This compound features a chlorine substituent at the fourth position of the pyrazolo ring and a carboxylic acid group at the third position, which significantly influences its chemical reactivity and biological activity.

, including:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
  • Carboxylic Acid Reactions: The carboxylic acid group can participate in esterification or amidation reactions.
  • Cyclization Reactions: It can serve as a precursor for synthesizing more complex heterocyclic compounds through cyclization processes.

These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry.

This compound has various applications in research and industry:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in antiviral and anticancer therapies.
  • Chemical Research: It serves as an important intermediate in synthesizing other complex heterocyclic compounds.
  • Material Science: Due to its unique structural properties, it may find applications in developing novel materials.

The synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be achieved through several methods:

  • Multi-component Reactions: One-pot three-component reactions involving appropriate starting materials have been reported to yield this compound efficiently .
  • Catalytic Methods: Catalysts such as Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ have been employed to facilitate the synthesis under solvent-free conditions, enhancing yields and reducing reaction times .
  • Traditional Organic Synthesis: Classical methods involving the reaction of 4-chloro benzaldehyde with suitable pyrazole derivatives can also be utilized.

Studies on the interactions of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with biological targets are ongoing. These investigations typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Understanding how it exerts its biological effects at the molecular level.
  • Synergistic Effects: Exploring potential synergistic effects when used in combination with other therapeutic agents.

Several compounds share structural similarities with 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexUnique Features
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid0.64Lacks chlorine substitution
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid0.71Different ring structure; pyrrole instead of pyrazole
6-Chloro-1H-indazole-3-carboxylic acid0.65Indazole core; different biological activity profile
4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid0.65Contains a pyridine substituent; distinct reactivity
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde0.80Contains a bromine atom; aldehyde functional group

These comparisons illustrate that while many compounds share structural features with 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, its specific chlorine substitution and carboxylic acid functionality contribute to its unique chemical behavior and biological activities.

XLogP3

1.3

Dates

Modify: 2024-04-14

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